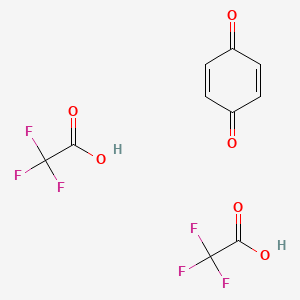![molecular formula C11H13Br2NO B14203835 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- CAS No. 832724-72-8](/img/structure/B14203835.png)
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- is an organic compound that belongs to the class of amines It features a propanamine backbone with two bromine atoms attached at the 2 and 3 positions, and a methoxyphenyl group attached via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like tetrahydrofuran (THF) and a base such as potassium tert-butoxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Potassium tert-butoxide: Used as a base in substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- involves its interaction with molecular targets through its functional groups. The bromine atoms and the methoxyphenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 3-methoxy-: A related compound with a methoxy group attached to the propanamine backbone.
2,3-Dibromo-propylamine: Another similar compound with bromine atoms at the 2 and 3 positions.
Uniqueness: 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- is unique due to the presence of both bromine atoms and the methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832724-72-8 |
|---|---|
Molekularformel |
C11H13Br2NO |
Molekulargewicht |
335.03 g/mol |
IUPAC-Name |
N-(2,3-dibromopropyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C11H13Br2NO/c1-15-11-4-2-3-9(5-11)7-14-8-10(13)6-12/h2-5,7,10H,6,8H2,1H3 |
InChI-Schlüssel |
XLMLZKRGZQUUNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


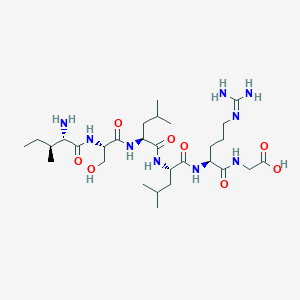
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
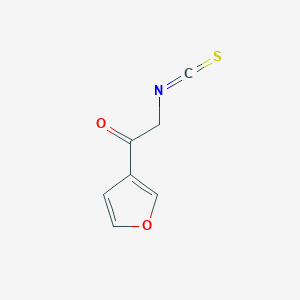
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
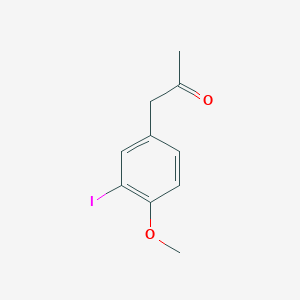
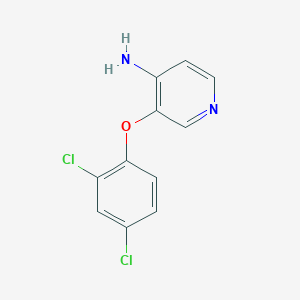

![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
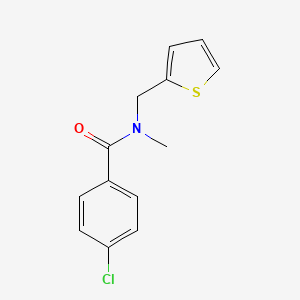
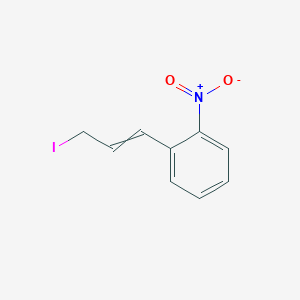
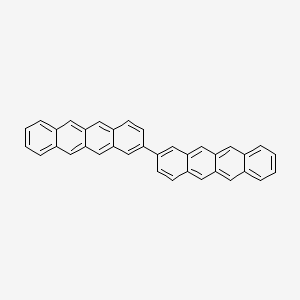
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
